molecular formula C21H28O2 B1206252 (4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione CAS No. 142645-70-3

(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione

Cat. No.: B1206252
CAS No.: 142645-70-3
M. Wt: 312.4 g/mol
InChI Key: VGWYWUDPTWHRTM-UHFFFAOYSA-N
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Description

(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione is a complex organic compound belonging to the class of steroids This compound is characterized by its unique cyclohexane ring structure fused with a dihydroandrostene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor steroid under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (4alpha,10alpha)-1(5),6-Guaiadiene: Another sesquiterpenoid with a similar structural framework.

    4alpha,10alpha;2beta,1’-bicyclo-5beta-methyl-19-nor-steroids: Compounds with a comparable bicyclic structure.

Uniqueness

(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione is unique due to its specific cyclohexane ring fusion and dihydroandrostene framework, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

5-methylpentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-20-10-8-17-15(16(20)6-7-19(20)23)5-4-14-11-18(22)13-3-2-9-21(14,17)12-13/h11,13,15-17H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWYWUDPTWHRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCCC34C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931567
Record name 13a-Methyl-2,3,3a,3b,4,5,8,9,10,11,11b,12,13,13a-tetradecahydro-8,11a-methanocycloocta[a]cyclopenta[f]naphthalene-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142645-70-3
Record name Mdl 102253
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142645703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13a-Methyl-2,3,3a,3b,4,5,8,9,10,11,11b,12,13,13a-tetradecahydro-8,11a-methanocycloocta[a]cyclopenta[f]naphthalene-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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